molecular formula C19H20Cl3N3OS B11714001 2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11714001
M. Wt: 444.8 g/mol
InChI Key: YPYYJULILFLUOF-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with 2,5-dimethylphenyl isothiocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)-ethyl)-benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(3-(2-chloro-phenyl)-thioureido)-ethyl)-benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-benzamide

Uniqueness

What sets 2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C19H20Cl3N3OS

Molecular Weight

444.8 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C19H20Cl3N3OS/c1-11-8-9-13(3)15(10-11)23-18(27)25-17(19(20,21)22)24-16(26)14-7-5-4-6-12(14)2/h4-10,17H,1-3H3,(H,24,26)(H2,23,25,27)

InChI Key

YPYYJULILFLUOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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